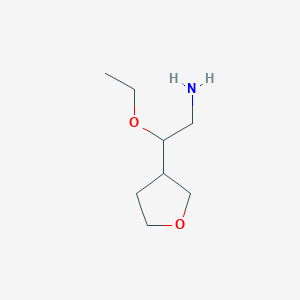

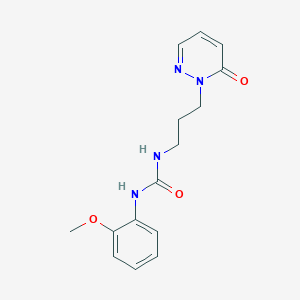

2-Ethoxy-2-(oxolan-3-YL)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-2-(oxolan-3-YL)ethan-1-amine, also known as N-(2-ethoxyethyl)-3-oxolaneamine, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxolane amine family, which has been shown to have various biological activities, including antiviral, antibacterial, and antitumor effects.

Aplicaciones Científicas De Investigación

Reaction with Carbonyl Compounds

The reactivity of 2-ethoxy-2-(oxolan-3-YL)ethan-1-amine and related compounds has been explored in various synthetic contexts, offering pathways to synthesize complex molecular architectures. For instance, the reaction of 2-ethoxy-1,3-dithiolane with carbonyl compounds like aldehydes and ketones, catalyzed by HgCl2, facilitates the synthesis of 2-substituted and 2,2-disubstituted 1,3-dithiolanes. This method presents an alternative to acid-catalyzed reactions of carbonyl compounds with 1,2-ethanedithiol, highlighting the versatility of ethoxy-based reagents in organic synthesis (Jo, Tanimoto, Oida, & Okano, 1981).

Photosensitized Oxyimination of Alkenes

The synthesis of 1,2-aminoalcohols, crucial components in pharmaceuticals and natural products, benefits from methodologies utilizing this compound derivatives. A notable approach is the metal-free photosensitization strategy that introduces amine and alcohol functionalities into alkenes in a single step. This technique, leveraging oxime carbonate as a bifunctional reagent, showcases the compound's utility in crafting functionally rich molecules under mild conditions, thereby supporting its application in synthetic and medicinal chemistry (Patra, Das, Daniliuc, & Glorius, 2021).

Ethylene Oligomerization Catalysts

Research on this compound derivatives extends into the realm of catalysis, particularly in ethylene oligomerization. Nickel(II) complexes chelated by related (amino)pyridine ligands have demonstrated efficacy as catalysts, producing ethylene dimers and higher oligomers. These findings not only highlight the compound's role in facilitating important industrial processes but also underscore its potential for further exploration in catalytic applications (Nyamato, Ojwach, & Akerman, 2016).

Synthesis of Chiral 1,3-Oxazinan-2-ones

The synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, utilizing reactions with primary amines, illustrates another application of this compound derivatives. This method provides a new route to valuable intermediates for pharmaceutical compound synthesis, emphasizing the compound's utility in producing chiral molecules essential for drug development (Ella-Menye, Sharma, & Wang, 2005).

Propiedades

IUPAC Name |

2-ethoxy-2-(oxolan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPGFASBPVKYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2746971.png)

![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)